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Compound of Interest

Compound Name: allo-lle-isoindoline HCI
CAS No.: 1883545-48-9
Cat. No.: B605325
. J

To the researcher, scientist, and drug developer, the exploration of novel chemical matter is the
frontier of innovation. The compound designated as CAS 956039-07-9, allo-lle-isoindoline,
represents a fascinating conjunction of two molecular entities, each with significant precedent
in biological and medicinal chemistry: the non-proteinogenic amino acid L-allo-isoleucine and
the privileged isoindoline scaffold. While public data for this specific CAS number is sparse, an
analysis of its constituent parts allows us to build a robust technical profile, proposing its
synthesis, characterization, and potential applications.

The isoindoline core is a bicyclic framework found in numerous natural products and
pharmaceutical agents, recognized as a "privileged structure” due to its ability to bind to a wide
range of biological targets.[1][2] Derivatives of this scaffold have shown a remarkable breadth
of activities, including antitumor, anti-inflammatory, and neuro-modulatory effects.[3][4]

The second component, L-allo-isoleucine, is a diastereomer of the essential amino acid L-
isoleucine. As a non-proteinogenic amino acid, its incorporation into molecules can confer
unique stereochemical properties and increased resistance to metabolic degradation by
proteases.[5] Its biosynthesis and role in natural products are areas of active investigation.[5][6]

This guide will provide a comprehensive technical overview of allo-lle-isoindoline, focusing on
its predicted properties, plausible synthetic routes, analytical methodologies, and potential
avenues for research and development. The information is synthesized from established
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chemical principles and authoritative literature on its constituent moieties, offering a predictive
yet scientifically grounded framework for researchers.

Compound Profile & Physicochemical Properties

Based on the name and related chemical database entries, the structure of allo-lle-isoindoline
is identified as (2S,3R)-2-amino-1-(2,3-dihydro-1H-isoindol-1-yl)-3-methylpentan-1-one.[7] This
structure represents an a-amino ketone where the carbonyl group is attached to the C1
position of the isoindoline ring. It is crucial to note the stereochemistry specified: the (2S,3R)
configuration corresponds to L-allo-isoleucine.
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Property Value / Predicted Value Source

CAS Number 956039-07-9 Topic

(2S,3R)-2-amino-1-(2,3-
IUPAC Name dihydro-1H-isoindol-1-yl)-3- [7]

methylpentan-1-one

Molecular Formula C14H20N20 [7]

Molecular Weight 232.32 g/mol [7]

Exact Mass 232.157563 g/mol [7]

Appearance Pr(:icted: White to off-white inferred
soli

Predicted: Soluble in
Solubility methanol, ethanol, DMSO; Inferred

sparingly soluble in water

Predicted: Stable under
standard laboratory conditions.
- Potential for oxidation at the
Stability ) ] Inferred
benzylic C-H and a-amino
ketone moiety. Should be

stored in a cool, dark place.

Contains at least three
o stereocenters (C2, C3 on the
Chirality _ [7]
allo-lle moiety, and C1 on the

isoindoline ring).

Synthesis and Purification

The synthesis of this specific a-amino ketone is not explicitly described in readily available
literature. However, a plausible retro-synthetic approach can be designed based on established
organic chemistry principles.

Retrosynthetic Analysis
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A logical disconnection of the target molecule is at the C-C bond between the carbonyl carbon
and the isoindoline ring. This leads to an activated L-allo-isoleucine derivative (an acyl anion
equivalent or acyl radical precursor) and an electrophilic isoindoline species, or more
practically, a nucleophilic isoindoline reacting with an electrophilic allo-isoleucine derivative.

Retrosynthesis Forward Synthesis
Target_Mc_)Iecu_Ie Isoindoline N-Boc-L-allo-isoleucine Isoindoline
allo-lle-isoindoline

C-N amide bond disconnection C-C bond disconnection
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Y \ A

Protected allo-Isoleucine
(e.g., N-Boc-allo-lle-X)
X = OH, ClI, activated ester

Y

Target Molecule

Click to download full resolution via product page

Caption: Retrosynthetic analysis of allo-lle-isoindoline.

Proposed Synthetic Workflow: N-Acylation Route

While the PubChem structure is an a-amino ketone, a more common and stable conjugate
would be the N-acyl isoindoline, formed by an amide bond. This is a highly plausible structure
for a compound with this name and is synthetically more straightforward. Below is a protocol for
this robust synthesis.
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Caption: Proposed workflow for N-acyl isoindoline synthesis.

Experimental Protocol: Synthesis of N-(allo-Isoleucyl)-
isoindoline

This protocol describes the synthesis of the N-acyl amide adduct, a stable and common
structural motif for such conjugates.

» Protection of L-allo-isoleucine: The a-amino group of L-allo-isoleucine must be protected to
prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a standard choice. This step
is typically performed using di-tert-butyl dicarbonate (Boc20) under basic conditions and is a
well-established procedure in peptide synthesis.[8]

e Amide Coupling:

o To a solution of N-Boc-L-allo-isoleucine (1.0 eq) in anhydrous N,N-dimethylformamide
(DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base
like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

o Stir the mixture for 15-20 minutes to activate the carboxylic acid.
o Add isoindoline (1.0 eq) to the reaction mixture.

o Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring
progress by TLC or LC-MS.
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o Workup and Purification:

o Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield the Boc-protected conjugate.

o Deprotection:
o Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).

o Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) and stir at room
temperature for 1-2 hours.

o Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene
can help remove residual TFA).

o The resulting product is the TFA salt of the desired allo-lle-isoindoline. It can be used as
such or neutralized as required for biological assays.

Purification and Chiral Analysis

Due to the multiple stereocenters, the final product could potentially be a mixture of
diastereomers if any epimerization occurs during the coupling step.

o Diastereomer Separation: Diastereomers can often be separated using standard silica gel
chromatography.

o Enantiomeric Purity: The enantiomeric purity of the starting L-allo-isoleucine is critical. Chiral
HPLC or capillary electrophoresis (CE) can be used to confirm the stereochemical integrity
of the final product.[9][10] Chiral stationary phases (CSPs) based on cyclodextrins or crown
ethers are particularly effective for separating amino acid enantiomers and their derivatives.
[11][12]
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Spectroscopic and Analytical Characterization

e H NMR: Expected signals would include aromatic protons from the isoindoline core (~7.2-
7.4 ppm), the benzylic CHz protons of the isoindoline (~4.0-5.0 ppm, likely as singlets or an
AB quartet), and signals corresponding to the allo-isoleucine side chain (methyl doublets and
triplets, methine multiplets).

e 13C NMR: Aromatic signals (~120-140 ppm), a carbonyl signal (~170 ppm for an amide), and
aliphatic signals for the isoindoline and amino acid moieties are expected.

e High-Resolution Mass Spectrometry (HRMS): The measured exact mass should correspond
to the calculated value for C14aH20N20 (232.157563).[7]

o FT-IR Spectroscopy: Key peaks would include N-H stretching (~3300-3400 cm~1), C-H
stretching (~2800-3000 cm™1), and a strong C=0 stretch for the amide carbonyl (~1640-1680
cm™1).[13]

Potential Biological Activity & Research
Applications

The true value of a novel compound lies in its potential utility. By examining the activities of
related structures, we can hypothesize the most promising research directions for allo-lle-
isoindoline.

Hypothesized Mechanisms and Targets

The isoindoline and isoindolinone scaffolds are present in numerous clinically used drugs and
biologically active molecules.[1] Their derivatives have been reported to possess a wide array
of activities:

» Anticancer/Antiproliferative: Many isoindolinone derivatives, including the famous
thalidomide and its analogs (lenalidomide, pomalidomide), act as immunomodulators and
anticancer agents.[1][14] They often function by binding to the Cereblon (CRBN) E3 ubiquitin
ligase complex. It is plausible that allo-lle-isoindoline could exhibit cytotoxic or
antiproliferative effects on cancer cell lines.[4][15]
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e Enzyme Inhibition: N-substituted isoindole-1,3-diones have been investigated as inhibitors of
enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's
disease.[16]

o CNS Activity: The isoindoline core is found in drugs targeting the central nervous system.

e Metabolic Stability: The presence of the non-proteinogenic L-allo-isoleucine may render the
molecule resistant to cleavage by cellular peptidases, potentially leading to improved
pharmacokinetic properties compared to conjugates made with natural amino acids.

Suggested Research Workflow

A logical progression for investigating this compound would involve a tiered screening
approach.
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Caption: Tiered workflow for biological evaluation.
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Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method to assess the general cytotoxicity of the compound
against a panel of human cancer cell lines.

e Cell Culture:

o Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in
appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO:2 incubator.

e Cell Seeding:

o Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000
cells per well. Allow cells to adhere overnight.

e Compound Treatment:

[¢]

Prepare a stock solution of allo-lle-isoindoline in DMSO.

o Create a series of dilutions in culture media to achieve final concentrations ranging from,
for example, 0.1 uM to 100 uM. Ensure the final DMSO concentration is < 0.5% to avoid
solvent toxicity.

o Remove the old media from the cells and add 100 pL of the media containing the
compound dilutions. Include vehicle control (media with DMSO) and untreated control
wells.

o Incubate the plates for 48-72 hours.

e MTT Assay:

o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at
37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple
formazan.

o Carefully remove the media and add 100 pL of DMSO to each well to dissolve the
formazan crystals.
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o Data Analysis:
o Measure the absorbance at 570 nm using a microplate reader.
o Calculate cell viability as a percentage relative to the vehicle control.

o Plot the viability against the log of the compound concentration and use a non-linear
regression to determine the ICso value (the concentration at which 50% of cell growth is
inhibited).

Conclusion

While allo-lle-isoindoline (CAS 956039-07-9) is not a well-documented compound, a thorough
analysis of its structural components provides a strong foundation for its scientific exploration.
The combination of a privileged isoindoline scaffold with a non-proteinogenic amino acid
presents a compelling profile for drug discovery. The synthetic and analytical protocols outlined
in this guide are based on robust, validated chemical principles and offer a clear path for
researchers to synthesize, purify, and characterize this molecule. The hypothesized biological
activities, particularly in oncology, provide immediate and testable avenues for investigation.
This document serves as a starting point and a methodological guide for unlocking the potential
of this novel chiral entity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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